molecular formula C15H16N4O5 B10949169 N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B10949169
M. Wt: 332.31 g/mol
InChI Key: IDAZZOLZCSWJLY-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a pyrazole ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitro-pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Benzodioxine Moiety: The benzodioxine ring is synthesized through the cyclization of catechol with an appropriate dihalide.

    Amidation: Finally, the carboxamide group is introduced through the reaction of the benzodioxine derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzodioxine moiety.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas over palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The exact mechanism of action of N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group on the pyrazole ring could be involved in redox reactions, while the benzodioxine moiety may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide
  • N’-(1-Ethyl-3-methyl-4-nitro-1H-pyrazol-5-yl)-N,N-diisopropyl-1,2-ethanediamine

Uniqueness

N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of its pyrazole ring, benzodioxine moiety, and carboxamide group. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H16N4O5/c1-10-8-14(19(21)22)17-18(10)5-4-16-15(20)11-2-3-12-13(9-11)24-7-6-23-12/h2-3,8-9H,4-7H2,1H3,(H,16,20)

InChI Key

IDAZZOLZCSWJLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]

Origin of Product

United States

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